
Emtricitabine Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine Diphosphate is a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. It is a cytidine analogue that inhibits the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This compound is a key component in various antiretroviral therapies and is often used in combination with other antiretroviral agents to enhance its efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Diphosphate involves multiple steps, starting from the precursor cytidine. The process includes fluorination, thiolation, and phosphorylation reactions. The key steps are:
Thiolation: The replacement of an oxygen atom with a sulfur atom to form the thiacytidine structure.
Phosphorylation: The addition of phosphate groups to form the diphosphate ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Emtricitabine Diphosphate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogues of Emtricitabine .
Wissenschaftliche Forschungsanwendungen
Emtricitabine Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogues and their interactions with enzymes.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Integral in the formulation of antiretroviral drugs for the treatment of HIV/AIDS.
Industry: Utilized in the production of pharmaceutical formulations and diagnostic reagents.
Wirkmechanismus
Emtricitabine Diphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is phosphorylated to its active form, Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .
Vergleich Mit ähnlichen Verbindungen
Tenofovir Diphosphate: Another nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine.
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor often used in combination therapies.
Uniqueness: Emtricitabine Diphosphate is unique due to its high potency, low toxicity, and ability to be used in combination with other antiretroviral agents. Its structural similarity to cytidine allows it to effectively inhibit the reverse transcriptase enzyme, making it a crucial component in HIV treatment regimens .
Eigenschaften
CAS-Nummer |
156317-15-6 |
|---|---|
Molekularformel |
C8H12FN3O9P2S |
Molekulargewicht |
407.202 |
IUPAC-Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H12FN3O9P2S/c9-4-1-12(8(13)11-7(4)10)5-3-24-6(20-5)2-19-23(17,18)21-22(14,15)16/h1,5-6H,2-3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t5-,6+/m0/s1 |
InChI-Schlüssel |
YHEXYGDBYGETOF-NTSWFWBYSA-N |
SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Synonyme |
(2R-cis)-Mono[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid; 1,3-Oxathiolane, Diphosphoric Acid Deriv.; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)

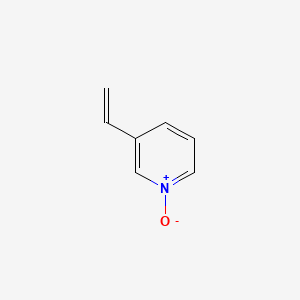
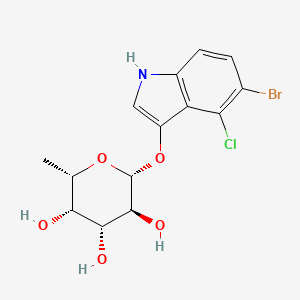
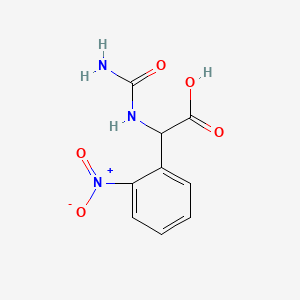
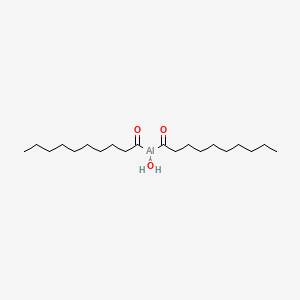
![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)
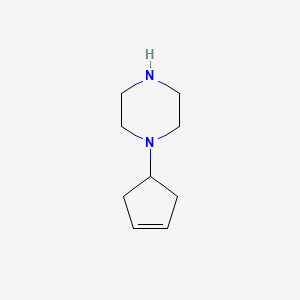

![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
